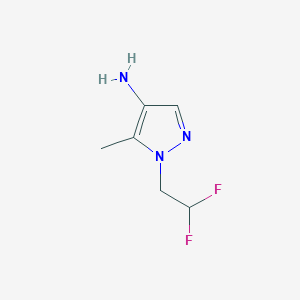

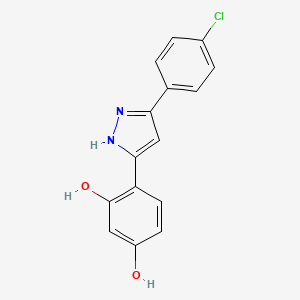

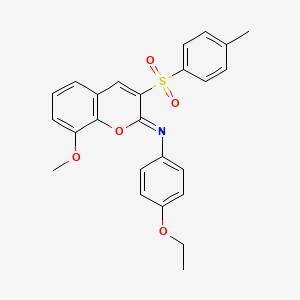

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

科学的研究の応用

- Solvent for Fluorinated Materials : It serves as a solvent for dispersing fluorinated materials, aiding in material synthesis and characterization .

- Anesthetic Properties : Related compounds (e.g., 2,2-dichloro-1,1-difluoroethyl methyl ether) exhibit anesthetic effects. Researchers explore whether this compound has similar properties .

Materials Science

Anesthetic and Neuromuscular Research

作用機序

Target of Action

The primary targets of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine are the Synaptic Vesicle 2 (SV2) proteins and the GABAA Receptor . SV2 proteins are involved in the regulation of neurotransmitter release, making them crucial for proper neuronal function. The GABAA receptor, on the other hand, is a major inhibitory neurotransmitter receptor in the brain. It plays a key role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine interacts with its targets in a unique way. It has a greater affinity for SV2A compared to other antiepileptic drugs like levetiracetam and brivaracetam . Unlike these drugs, it also displays high affinity for the SV2B and SV2C isoforms . Its interaction with SV2A is characterized by slower binding kinetics .

At the GABAA receptors, it displays low to moderate affinity for the benzodiazepine site . In electrophysiological studies, its relative efficacy compared with zolpidem (a full-agonist reference drug) was 40%, indicating partial agonist properties .

Biochemical Pathways

Its interaction with sv2 proteins and the gabaa receptor suggests that it may influence neurotransmitter release and neuronal excitability .

Pharmacokinetics

Similar compounds have been shown to exhibit sv2a occupancy at low doses and benzodiazepine site occupancy at higher doses . This suggests that the compound may have a dose-dependent effect on its targets.

Result of Action

The molecular and cellular effects of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine are likely related to its interaction with SV2 proteins and the GABAA receptor. By modulating these targets, the compound could potentially influence neuronal function and excitability .

特性

IUPAC Name |

1-(2,2-difluoroethyl)-5-methylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3/c1-4-5(9)2-10-11(4)3-6(7)8/h2,6H,3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYUNDYUMQKKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)

![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)